2-(Cyclohex-2-en-1-yl)acetic acid

Catalog No.
S3340305
CAS No.
3675-31-8
M.F
C8H12O2
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Cyclohex-2-en-1-yl)acetic acid

CAS Number

3675-31-8

Product Name

2-(Cyclohex-2-en-1-yl)acetic acid

IUPAC Name

2-cyclohex-2-en-1-ylacetic acid

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2,(H,9,10)

InChI Key

ZCGVZRUPMCMONF-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)CC(=O)O

Canonical SMILES

C1CC=CC(C1)CC(=O)O

Synthesis and Characterization:

2-(Cyclohex-2-en-1-yl)acetic acid has been synthesized through various methods, including the Knoevenagel condensation of cyclohexenone and malonic acid []. The resulting compound has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm its structure [, ].

2-(Cyclohex-2-en-1-yl)acetic acid is an organic compound characterized by the molecular formula C8H12O2C_8H_{12}O_2. It features a cyclohexene ring attached to an acetic acid moiety, which contributes to its unique structural and chemical properties. The compound's structure allows for various chemical reactivity, making it a subject of interest in both synthetic and biological chemistry .

  • Oxidation: This process involves the addition of oxygen or removal of hydrogen, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. Oxidation can yield derivatives like cyclohex-2-en-1-one.
  • Reduction: In this reaction, hydrogen is added or oxygen is removed, often facilitated by reducing agents like lithium aluminum hydride or sodium borohydride. This can produce cyclohex-2-en-1-yl alcohols.
  • Substitution: This reaction entails the replacement of one functional group with another, commonly using halogens or nucleophiles as reagents.

These reactions highlight the compound's versatility in organic synthesis and its potential for generating a variety of derivatives.

Research into the biological activity of 2-(Cyclohex-2-en-1-yl)acetic acid indicates potential interactions with various biomolecules. The compound may act as an inhibitor or activator of specific enzymes and receptors, although detailed studies are required to elucidate its precise mechanisms of action. Its unique structure suggests possible applications in medicinal chemistry and drug development .

The synthesis of 2-(Cyclohex-2-en-1-yl)acetic acid can be achieved through several methods:

  • Direct Reaction with Acetic Acid: One common laboratory method involves reacting cyclohexene with acetic acid under controlled conditions, typically requiring a catalyst and specific temperature settings to optimize yield and purity.
  • Industrial Production: In industrial contexts, large-scale synthesis may utilize similar reaction conditions to those in laboratory settings but optimized for efficiency and scalability. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity levels.

2-(Cyclohex-2-en-1-yl)acetic acid has diverse applications across various fields:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules and is utilized in various organic reactions.
  • Biological Research: The compound is studied for its potential biological activities, contributing to understanding its interactions with biomolecules.
  • Medicinal Chemistry: Ongoing research explores its therapeutic properties, aiming to identify potential drug candidates.
  • Industrial Uses: It is involved in producing specialty chemicals and materials, highlighting its importance in chemical manufacturing .

The interaction studies of 2-(Cyclohex-2-en-1-yl)acetic acid focus on its binding affinity to specific molecular targets. These studies aim to determine how the compound interacts with enzymes and receptors, which could reveal insights into its biological activity. Future research may provide deeper understanding through detailed mechanistic studies .

Several compounds share structural similarities with 2-(Cyclohex-2-en-1-yl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
2-(Cyclohex-1-en-1-yl)acetic acidCycloalkene derivativeSimilar cycloalkene structure; different reactivity
2-(Cyclohex-1-en-1-yl)-2-hydroxyacetic acidHydroxy derivativeContains hydroxyl group; potential for different interactions
2-Cyclohexen-1-yl acetateEster derivativeAcetate functional group; distinct reactivity profile
Amino(cyclohex-2-en-1-yl)acetic acidNon-standard amino acidContains amino group; potential neuroactive properties

The uniqueness of 2-(Cyclohex-2-en-1-yl)acetic acid lies in its specific combination of a cyclohexene moiety and acetic acid functionality, which confers distinct chemical and physical properties that differentiate it from these similar compounds .

XLogP3

1.8

Other CAS

3675-31-8

Dates

Modify: 2023-08-19

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